
Despentamino Pentazido Tobramycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Despentamino Pentazido Tobramycin is a derivative of the aminoglycoside antibiotic tobramycin. This compound is characterized by the presence of multiple azido groups, which can significantly alter its chemical properties and potential applications. Tobramycin itself is known for its effectiveness against Gram-negative bacteria, particularly Pseudomonas aeruginosa, and is commonly used in the treatment of various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Despentamino Pentazido Tobramycin involves multiple steps, starting from tobramycinOne common method involves the use of azidation reactions, where azido groups are introduced using reagents such as sodium azide under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the final product. The process would also include purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Despentamino Pentazido Tobramycin can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles can be used to replace the azido groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido groups would yield amine derivatives of tobramycin .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Despentamino Pentazido Tobramycin is similar to that of tobramycin. It binds to the 30S subunit of bacterial ribosomes, disrupting protein synthesis and leading to bacterial cell death. The presence of azido groups may enhance its ability to penetrate bacterial cells or interact with other molecular targets .
Comparaison Avec Des Composés Similaires
Despentamino Pentazido Tobramycin can be compared to other aminoglycoside antibiotics such as:
Gentamicin: Another aminoglycoside with a similar mechanism of action but different spectrum of activity.
Amikacin: Known for its effectiveness against a broader range of bacteria.
Neomycin: Commonly used in topical applications.
Propriétés
Numéro CAS |
468065-22-7 |
|---|---|
Formule moléculaire |
C18H27N15O9 |
Poids moléculaire |
597.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-4-azido-2-[(1S,2S,3R,4S,6R)-4,6-diazido-3-[(2R,3R,5S,6R)-3-azido-6-(azidomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H27N15O9/c19-29-24-3-9-8(35)2-7(27-32-22)17(39-9)41-15-5(25-30-20)1-6(26-31-21)16(14(15)38)42-18-13(37)11(28-33-23)12(36)10(4-34)40-18/h5-18,34-38H,1-4H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
Clé InChI |
BVTUPQPVPDSWNJ-PBSUHMDJSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-])O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
SMILES canonique |
C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)N=[N+]=[N-])O)O)OC3C(CC(C(O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
Synonymes |
O-3-Azido-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diazido-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-1,3-diazido-1,2,3-trideoxy-D-myo-inositol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)
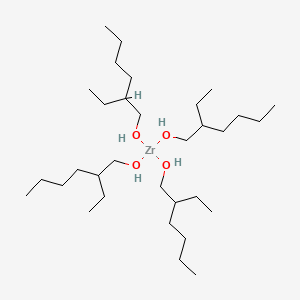
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)
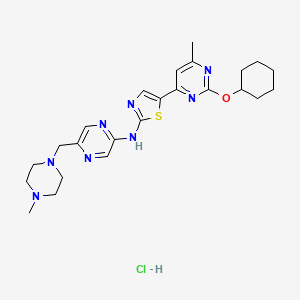
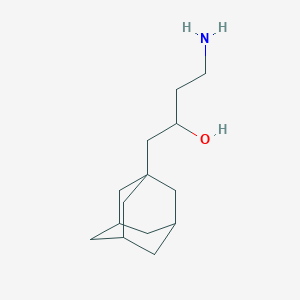
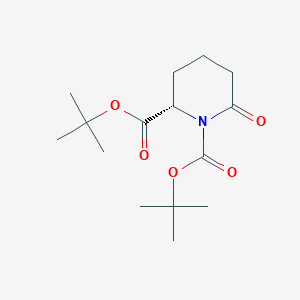
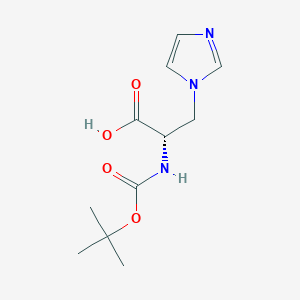
![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)
![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
